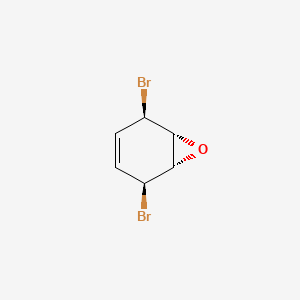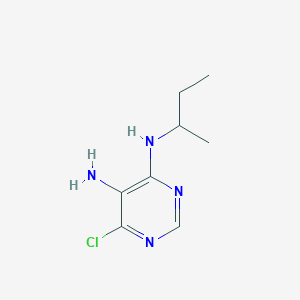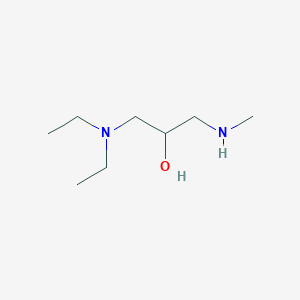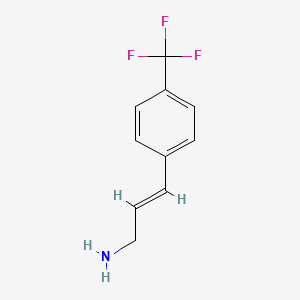![molecular formula C21H18O5 B12114207 (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate](/img/structure/B12114207.png)
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarins, also known as benzopyran-2-ones, are a group of naturally occurring lactones. They were first isolated from Tonka beans in 1820. These valuable oxygen-containing heterocycles are widely found in nature and have been used as herbal medicines for centuries. Over 1300 coumarin derivatives have been identified, mainly obtained from secondary metabolites in green plants, fungi, and bacteria .
準備方法
Synthetic Routes: The synthesis of coumarins involves various methods. One efficient approach is the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide, followed by reaction with various sodium azides. Another method utilizes click chemistry to synthesize novel triazole-tethered isatin–coumarin hybrids .
Reaction Conditions: The alkylation reaction typically occurs in dry acetone with anhydrous potassium carbonate at 50 °C. Click chemistry reactions involve the use of NaN3 in DMF.
Industrial Production: Industrial-scale production methods may vary, but the synthetic routes mentioned above provide a foundation for large-scale manufacturing.
化学反応の分析
Types of Reactions: Coumarins undergo various reactions, including oxidation, reduction, and substitution. Common reagents include alkyl halides, sodium azides, and base catalysts.
Major Products: The specific products formed depend on the reaction conditions and substituents. For example, alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide yields coumarin–triazole derivatives.
科学的研究の応用
Coumarins have been extensively studied for their biological properties:
- Anti-HIV activity
- Anticancer potential
- Anti-microbial effects
- Antioxidant properties
- Anti-inflammatory activity
- DNA gyrase inhibition
- And more .
作用機序
The exact mechanism by which “(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate” exerts its effects depends on its specific interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.
類似化合物との比較
While there are other coumarin derivatives, this compound’s uniqueness lies in its specific structure and functional groups. Further comparative studies can highlight its distinct features.
特性
分子式 |
C21H18O5 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate |
InChI |
InChI=1S/C21H18O5/c1-2-24-18-9-4-3-6-17(18)21(23)25-13-10-11-15-14-7-5-8-16(14)20(22)26-19(15)12-13/h3-4,6,9-12H,2,5,7-8H2,1H3 |
InChIキー |
MXHVYZAPLJQYSX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) acetate](/img/structure/B12114125.png)


![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12114137.png)
![3-[(4-Methylphenyl)amino]propanehydrazide](/img/structure/B12114142.png)









